(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Descripción general

Descripción

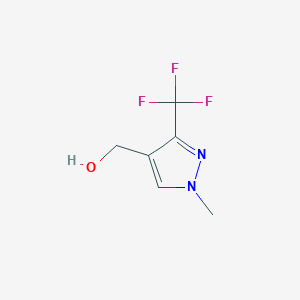

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS: 540468-96-0) is a pyrazole derivative with the molecular formula C₆H₇F₃N₂O and a molecular weight of 180.13 g/mol . The compound features a methanol group at the 4-position of the pyrazole ring, a methyl group at the 1-position, and a trifluoromethyl (-CF₃) group at the 3-position (Figure 1). This structural framework is critical for its physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical and agrochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The product is then isolated through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as lithiation and electrophilic trapping are employed to achieve regioselective synthesis .

Análisis De Reacciones Químicas

Types of Reactions: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Aplicaciones Científicas De Investigación

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Lipophilicity Effects

The position of the -CF₃ group on the pyrazole ring significantly impacts biological activity. For example:

- Compound 7c (5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-ol) exhibits potent antibacterial activity against Xanthomonas axonopodis (Xac) with an EC₅₀ = 11.22 µg/mL.

- In contrast, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol-derived compound 8a, where the -CF₃ group is at the 3-position instead of the 5-position, shows EC₅₀ > 50 µg/mL, indicating a drastic reduction in potency .

Key Insight : The 5-position of the -CF₃ group enhances lipophilicity and steric bulk, improving membrane permeability and target binding compared to the 3-position .

Substituent Type and Functional Group Modifications

Aromatic vs. Aliphatic Substituents

- (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499770-87-5) replaces the -CF₃ group with a phenyl ring, increasing molecular weight to 188.23 g/mol (vs. 180.13 g/mol for the target compound).

- Pyroxasulfone , an agrochemical, incorporates the target compound’s pyrazole core but adds a sulfonylisoxazole group. This modification broadens its application as a herbicide by improving soil residual activity .

Functional Group Replacements

- 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid (CAS: 1503968-57-7) replaces the methanol group with a carboxylic acid, increasing molecular weight to 208.14 g/mol.

- 2-((5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile (Compound 5h) introduces a thioacetonitrile group, elevating lipophilicity (logP) and metabolic stability compared to the methanol derivative .

Bioactivity and Structural Trends

Table 1. Comparative Bioactivity of Pyrazole Derivatives

Trends :

- Lipophilicity : Longer alkyl linkers (e.g., n=8–12 in compounds 8b–8d) improve antibacterial activity (EC₅₀: 35.24 µg/mL → 8.72 µg/mL) by enhancing membrane penetration .

- Electron-Withdrawing Groups: Chlorophenoxy substituents (e.g., in and ) increase herbicidal efficacy due to stronger electrophilic interactions .

Actividad Biológica

The compound (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its potential applications.

- Chemical Formula : C₆H₆F₃N₃O

- Molecular Weight : 179.13 g/mol

- Melting Point : 83–85 °C

The structure is characterized by a trifluoromethyl group, which enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to act as an inhibitor in various enzymatic pathways. The trifluoromethyl group is known to increase lipophilicity, allowing better membrane permeability and interaction with target proteins.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Case Studies

- Antifungal Properties : In a recent study, this compound was tested against Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antifungal activity compared to standard antifungal drugs .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of certain enzymes involved in metabolic pathways. The compound demonstrated IC50 values in the low micromolar range for specific targets, suggesting its potential as a lead compound for drug development aimed at metabolic disorders .

- Agricultural Applications : Its efficacy as a herbicide has been explored, particularly in controlling weed species resistant to traditional herbicides. The compound showed promising results in field trials, reducing weed biomass significantly compared to untreated controls .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Method 1: Direct Synthesis from Pyrazole Derivatives

A common approach involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde under acidic conditions. This method yields high purity and good overall yields.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported to enhance reaction rates and yields. This technique allows for the rapid formation of the desired compound with minimal side products.

Table of Biological Activities

Crystal Structure Analysis

Recent studies have provided insights into the crystal structure of this compound, revealing important information about its molecular interactions and stability . Understanding the crystal structure aids in predicting the compound's behavior in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like 1,3,4-oxadiazoles can be prepared by reacting the parent compound with thioacetohydrazide, followed by cyclization in the presence of POCl₃. Recrystallization in ethanol yields pure products (e.g., 89.8% yield for 5a in ). Key steps include:

- Reagent selection : Use POCl₃ for cyclization.

- Purification : Ethanol recrystallization ensures high purity.

- Characterization : Confirm via / NMR and HRMS .

Q. How can researchers resolve discrepancies in spectroscopic data for structurally similar derivatives?

- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks for trifluoromethyl or pyrazole protons) can be addressed by:

- Deuterated solvent optimization : Use CDCl₃ for better resolution of aromatic protons.

- 2D NMR techniques : HSQC or HMBC to assign coupling patterns.

- Comparative analysis : Cross-reference with published data (e.g., 4.05 ppm for methyl groups in vs. 4.07 ppm in ) .

Q. What are the standard protocols for determining the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water gradients.

- Melting point analysis : Compare observed values (e.g., 97–98°C for 5a in ) to literature data.

- Elemental analysis : Validate %C, %H, and %N to confirm stoichiometry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states and electron density maps.

- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., DMF).

- Validation : Compare computed activation energies with experimental reaction rates .

Q. What strategies optimize reaction yields for low-yielding derivatives (e.g., 27.7% for 5h in )?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps.

- Temperature control : Use microwave-assisted synthesis to reduce side reactions.

- Substituent effects : Electron-withdrawing groups on the benzylthio moiety (e.g., 5b–5f in ) improve yields up to 93.5% .

Q. How can X-ray crystallography resolve ambiguities in regiochemistry during derivatization?

- Methodological Answer :

- Crystal growth : Use slow evaporation of dichloromethane/hexane mixtures.

- SHELX refinement : Employ SHELXL for structure solution and refinement (e.g., twinned data handling in ).

- Validation : Check CIF files against Cambridge Structural Database entries .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across studies?

- Methodological Answer :

Propiedades

IUPAC Name |

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYUUFIIBBRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610305 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540468-96-0 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.